Product packaging for 4-Chloroisothiazol-3(2H)-one(Cat. No.:)

4-Chloroisothiazol-3(2H)-one

Cat. No.: B12852215
M. Wt: 135.57 g/mol
InChI Key: MQESKEUORBDJPV-UHFFFAOYSA-N
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Description

4-Chloroisothiazol-3(2H)-one is a versatile chemical scaffold within the isothiazolinone family, a class of heterocyclic compounds recognized for potent biocidal activity . It serves as a critical synthetic intermediate and precursor in organic and medicinal chemistry research, particularly for constructing more complex, functionally diverse isothiazolone analogues . Structure-activity relationship (SAR) studies highlight that substitution at the 5-position of the isothiazolone core, as in the closely related 5-chloro-2-methyl-4-isothiazolin-3-one (MCI), is crucial for enhanced antibacterial potency . The primary research value of this compound class lies in its mechanism of action, which involves the oxidation of thiol groups in essential microbial enzymes, leading to rapid inhibition of bacterial and fungal growth . This has positioned isothiazolinones as subjects of significant interest in developing new anti-infective agents, especially against challenging multidrug-resistant pathogens such as carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant Staphylococcus aureus (MRSA) . Researchers also utilize this compound to study its corrosion inhibition properties on metal alloys . It is imperative to handle this compound with care, as isothiazolinone analogues can be skin and membrane irritants and are known to cause allergic contact dermatitis . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2ClNOS B12852215 4-Chloroisothiazol-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNOS/c4-2-1-7-5-3(2)6/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQESKEUORBDJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 4 Chloroisothiazol 3 2h One

Electrophilic and Nucleophilic Reactivity of the Isothiazolone (B3347624) Ring System

The isothiazol-3(2H)-one ring system is characterized by a unique electronic structure that imparts both electrophilic and nucleophilic properties. The primary electrophilic character stems from two key locations: the sulfur atom (S1) and the carbonyl carbon (C3). The electron-withdrawing nature of the adjacent nitrogen and carbonyl oxygen atoms renders the sulfur atom susceptible to attack by nucleophiles. researchgate.net This electrophilicity is central to the compound's mode of action as a biocide, where it readily reacts with biological nucleophiles such as the thiol groups of cysteine residues in proteins. researchgate.netnih.govepa.gov

The isothiazolone ring contains an activated N-S bond that is prone to cleavage upon reaction with nucleophiles. epa.gov The carbonyl carbon at the C3 position also serves as an electrophilic center, a common characteristic of carbonyl compounds, making it a target for nucleophilic addition reactions. libretexts.org

Reaction Mechanisms Involving the Endocyclic Sulfur and Nitrogen

The most significant reaction pathway involving the endocyclic atoms is the nucleophilic attack at the sulfur atom, which initiates the cleavage of the weak N-S bond. researchgate.net This mechanism is fundamental to the compound's biological activity. Studies on related isothiazolones demonstrate that cellular thiols, such as glutathione (B108866), attack the electrophilic sulfur atom. nih.gov This initial attack leads to the reductive opening of the isothiazolone ring.

The proposed mechanism proceeds as follows:

A nucleophile (e.g., a thiol, RS⁻) attacks the endocyclic sulfur atom.

This attack results in the cleavage of the N-S bond, forming a disulfide and a ring-opened intermediate, a mercaptoacrylamide derivative. nih.gov

For chlorinated isothiazolones, this mercaptoacrylamide intermediate can tautomerize to form a highly reactive thio-acyl chloride. nih.govnih.gov

This reactive intermediate can subsequently acylate other nucleophiles, including amines, water, or additional thiols, leading to inactivation of essential biomolecules. nih.gov

The endocyclic nitrogen atom is crucial for the structural integrity of the heterocycle. While it is not typically the primary site of nucleophilic attack, its presence is key to the electronic distribution within the ring that activates the N-S bond for cleavage.

Reactivity of the Chlorine Atom at C4 Position of 4-Chloroisothiazol-3(2H)-one

The chlorine atom at the C4 position is a key site for synthetic modification, enabling a range of functionalization reactions. Its reactivity is significantly influenced by the electron-deficient nature of the isothiazolone ring.

The C4 position of the this compound ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent carbonyl group and the ring heteroatoms polarizes the C4-Cl bond, making the carbon atom electrophilic and facilitating the displacement of the chloride ion by a variety of nucleophiles. ksu.edu.sa

While specific studies on this compound are not extensively detailed in readily available literature, the principles of SNAr on electron-deficient chloro-heterocycles are well-established. nih.govkoreascience.kr The reaction mechanism typically involves the attack of a nucleophile on the C4 carbon, forming a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride leaving group to restore the aromaticity of the ring. This pathway allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, at the C4 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C4-Cl bond of this compound is a suitable electrophilic partner for such transformations. nih.govnih.gov The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is particularly noteworthy for its functional group tolerance and mild reaction conditions. nih.govnih.gov

The catalytic cycle for the Suzuki-Miyaura coupling at the C4 position would involve:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the C4-Cl bond to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride ion.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C4-arylated (or vinylated/alkylated) isothiazolone product and regenerating the palladium(0) catalyst. mdpi.com

This methodology has been successfully applied to other chloro-substituted heterocycles, demonstrating its potential for creating diverse libraries of C4-functionalized isothiazolones for various applications. nih.govnih.gov

Reaction TypeCatalystBaseSolventTemperature (°C)Reference
Suzuki-Miyaura Pd(PPh₃)₄ / PdCl₂(dppf)K₂CO₃ / Na₂CO₃Toluene/Water / DME80 - 110 nih.gov, nih.gov
Stille Pd(PPh₃)₄-Toluene / DMF100 - 110 nih.gov
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N / i-Pr₂NHTHF / DMF25 - 60 nih.gov

Table 1. Representative conditions for palladium-catalyzed cross-coupling reactions on related chloro-heterocyclic compounds.

Ring-Opening and Chemical Degradation Pathways

The stability of this compound is highly dependent on environmental conditions, particularly pH and the presence of other chemical species. Degradation primarily proceeds through the opening of the heterocyclic ring. nih.gov

Isothiazolones are known to be susceptible to hydrolysis, especially under alkaline conditions. nih.gov Studies on the closely related biocide 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) show that the compound is stable in acidic media but degrades as the pH increases. researchgate.net The degradation follows first-order kinetics, and the rate is directly proportional to the hydroxide (B78521) ion concentration, indicating a hydrolysis-driven mechanism. researchgate.net

The degradation pathway is initiated by the hydrolytic opening of the isothiazolone ring. nih.gov For CMIT, this leads to the formation of N-methylmalonamic acid through the loss of the chlorine and sulfur atoms. This intermediate is then further broken down into smaller organic acids like malonic, acetic, and formic acids, and ultimately mineralized to carbon dioxide. nih.gov A similar pathway can be anticipated for this compound, which would yield corresponding malonamic acid derivatives. In addition to pH, the presence of certain metals, such as iron, has been shown to accelerate the degradation of chlorinated isothiazolones. nih.govresearchgate.net

pHHalf-life (days)
8.547
9.023
9.63.3
10.02

Table 2. pH-dependent hydrolytic degradation half-lives for the related compound 5-chloro-2-methyl-4-isothiazolin-3-one. researchgate.net

Photochemical Transformation Processes

The photochemical behavior of isothiazolinones is a critical aspect of their environmental fate and persistence. Generally, these compounds are susceptible to degradation upon exposure to ultraviolet (UV) radiation. The primary mechanism of photodegradation for many isothiazolinone derivatives involves the cleavage of the heterocyclic ring, particularly the weak N-S bond. nih.govnih.gov This initial ring-opening step leads to the formation of a series of smaller, often less stable, intermediate compounds that can undergo further degradation. nih.gov

For related compounds like 5-chloro-2-methylisothiazol-3(2H)-one (CMI), studies have shown that phototransformation can be influenced by factors such as pH. nih.gov However, specific research detailing the photochemical transformation pathways, quantum yields, or degradation products for this compound is not present in the available scientific literature. While it can be hypothesized that its degradation would follow a similar ring-cleavage pathway, no experimental data for this specific compound confirms this.

Photochemical Transformation Data for this compound
ParameterValueConditionsSource
Quantum YieldData not availableN/AN/A
Key Photodegradation ProductsData not availableN/AN/A
Proposed MechanismData not availableN/AN/A

Tautomerism and Isomerization within the this compound System

Tautomerism and isomerization are fundamental chemical concepts that can influence the stability, reactivity, and biological activity of a compound. For heterocyclic systems like isothiazolinones, several potential tautomeric and isomeric forms could exist.

Tautomerism in the isothiazolinone ring could potentially involve keto-enol or amine-imine forms, depending on the substitution pattern. For the parent this compound, the most likely equilibrium would be between the ketone form (this compound) and its enol tautomer (4-Chloro-3-hydroxyisothiazole). However, detailed spectroscopic or computational studies to determine the existence and relative stability of these tautomers for this specific compound have not been reported.

Isomerization processes can also occur, particularly under photochemical conditions. nih.gov For some isothiazolinone derivatives, photoisomerization to a more stable thiazole (B1198619) structure has been proposed. au.dk This would involve a rearrangement of the atoms within the heterocyclic ring. Again, there is a lack of specific studies investigating the potential for thermal or photochemical isomerization of this compound. Without experimental or theoretical research, any discussion of its tautomeric or isomeric behavior remains speculative.

Tautomerism and Isomerization Data for this compound
ProcessObserved FormsMethod of StudySource
TautomerismData not availableN/AN/A
Isomerization (Thermal)Data not availableN/AN/A
Isomerization (Photochemical)Data not availableN/AN/A

Derivatization Strategies and Structure Activity Relationship Sar Investigations

N-Substitution Reactions on 4-Chloroisothiazol-3(2H)-one

The nitrogen atom of the isothiazolone (B3347624) ring is a key site for derivatization, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's biological profile.

N-alkylation of the this compound core can be achieved through reactions with various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. The choice of solvent and base is crucial for achieving high yields and selectivity. While specific experimental data for the N-alkylation of this compound is not extensively detailed in readily available literature, general procedures for the alkylation of related heterocyclic systems, such as quinazolinones, can provide a basis for synthetic strategies. For instance, reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) in the presence of a base like potassium carbonate to facilitate the deprotonation of the nitrogen atom, thereby increasing its nucleophilicity.

Similarly, N-acylation introduces an acyl group onto the nitrogen atom, typically by reacting the isothiazolone with an acyl chloride or acid anhydride. These reactions are also nucleophilic substitutions at the nitrogen. The reactivity of acyl chlorides generally allows for these reactions to proceed under mild conditions, often at room temperature. The introduction of an acyl group can modulate the electronic properties and steric bulk around the nitrogen atom, which can have a profound impact on the compound's interaction with biological targets.

Table 1: Representative N-Substitution Reactions on Isothiazolone Cores

EntryReactantReagentProductReaction Type
1This compoundMethyl iodide4-Chloro-2-methylisothiazol-3(2H)-oneN-Alkylation
2This compoundAcetyl chloride2-Acetyl-4-chloroisothiazol-3(2H)-oneN-Acylation
3This compoundBenzyl bromide2-Benzyl-4-chloroisothiazol-3(2H)-oneN-Alkylation

Note: This table is illustrative of potential reactions based on the general reactivity of the isothiazolone scaffold.

Functionalization at the C5 Position of this compound Derivatives

The C5 position of the isothiazolone ring is another critical site for modification. The introduction of various substituents at this position can significantly alter the molecule's steric and electronic properties, leading to changes in its biological activity.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds. For 2-alkylisothiazol-3(2H)-ones, regioselective palladium-catalyzed direct C5-arylation using aryl bromides as coupling partners has been reported. This methodology allows for the introduction of a wide variety of substituted aryl groups at the C5 position. The reaction conditions typically involve a palladium catalyst, a suitable ligand, a base, and a high-boiling point solvent. This approach is advantageous as it avoids the pre-functionalization of the isothiazolone ring, making it a more atom-economical process. The electronic nature of the substituents on the aryl bromide can influence the reaction efficiency.

The introduction of alkoxy groups at the C5 position is another potential modification. While specific methods for this compound are not extensively documented, such transformations in related heterocyclic systems often proceed via nucleophilic aromatic substitution, where an alkoxide displaces a suitable leaving group at the C5 position.

Table 2: Examples of C5-Functionalization of the Isothiazolone Ring

EntryStarting MaterialReagent(s)ProductFunctionalization Type
12-Alkylisothiazol-3(2H)-oneAryl bromide, Pd catalyst5-Aryl-2-alkylisothiazol-3(2H)-oneDirect Arylation
24-Chloro-3-alkylisothiazole precursorMulti-step synthesis5-Amino-4-chloro-3-alkylisothiazoleAmination
35-Halo-4-chloroisothiazol-3(2H)-oneSodium methoxide4-Chloro-5-methoxyisothiazol-3(2H)-oneAlkoxylation

Note: This table represents potential synthetic transformations based on known reactivity patterns of isothiazoles and related heterocycles.

Design and Synthesis of Novel Isothiazolone-Fused Heterocyclic Systems

Fusing the isothiazolone ring with other heterocyclic systems is a powerful strategy to create novel chemical entities with potentially enhanced or new biological activities. This approach rigidly holds the core structure, which can lead to more specific interactions with biological targets.

Syntheses of isothiazolo[4,5-c]pyridines and isothiazolo[5,4-b]pyrimidines have been reported, demonstrating the feasibility of constructing such fused systems. The synthetic strategies often involve the construction of a functionalized pyridine (B92270) or pyrimidine (B1678525) ring onto a pre-existing isothiazole (B42339) scaffold, or vice versa. For example, the synthesis of isothiazolo[4,5-b]pyridines can be achieved through the cyclization of appropriately substituted aminopyridinethiol derivatives. Similarly, isothiazolo[5,4-d]pyrimidine (B13094116) derivatives have been synthesized and evaluated for their biological activities, indicating the importance of this class of fused heterocycles. These synthetic routes often require multi-step sequences and careful control of reaction conditions to achieve the desired regiochemistry of the fused system.

Table 3: Examples of Isothiazolone-Fused Heterocyclic Systems

Fused SystemParent HeterocyclesPotential Synthetic Precursors
Isothiazolo[4,5-c]pyridineIsothiazole, Pyridine4-Amino-3-mercaptopyridine derivatives
Isothiazolo[5,4-b]pyrimidineIsothiazole, Pyrimidine5-Amino-4-cyanothiazole derivatives
Isothiazolo[4,5-b]pyridineIsothiazole, PyridineSubstituted 2-halonicotinonitriles

Elucidation of Structure-Function Relationships Through Systematic Derivatization

Systematic derivatization of the this compound scaffold is crucial for elucidating structure-activity relationships (SAR). By modifying specific positions on the molecule and observing the resulting changes in biological activity, researchers can identify key structural features responsible for the desired pharmacological effect.

For antimicrobial and antifungal activities, several general SAR trends have been observed for isothiazole and thiazole (B1198619) derivatives. For instance, the nature of the substituent at the N2 position can significantly influence potency. Alkyl chains of varying lengths and the presence of aromatic rings can modulate the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes.

Functionalization at the C5 position also plays a critical role in determining the biological activity. The introduction of aryl groups at this position can lead to compounds with significant antifungal properties. The electronic properties of the substituents on these aryl rings are often correlated with activity, with electron-withdrawing groups sometimes enhancing potency. The presence of a halogen, such as chlorine, at the C4 position is also a key determinant of activity in many isothiazolone-based biocides.

Modulating Chemical Reactivity via Substituent Effects

The chemical reactivity of the isothiazolinone ring is fundamental to its biological activity, which is primarily exerted through the inactivation of critical cellular enzymes via the modification of their thiol groups. The electrophilic nature of the sulfur atom within the N-S bond makes it susceptible to nucleophilic attack by thiols, such as the cysteine residues in proteins or the ubiquitous antioxidant glutathione (B108866) (GSH). This interaction leads to the opening of the isothiazolinone ring and the formation of a mixed disulfide, which can effectively disable enzyme function. The rate and efficiency of this reaction can be significantly modulated by the presence of various substituents on the isothiazolinone scaffold.

Research into the structure-activity relationships (SAR) of isothiazolinone derivatives has demonstrated that the electronic properties of substituents play a crucial role in determining the compound's reactivity towards nucleophiles. In particular, the presence of electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction with thiols.

A key example of this is the effect of a chlorine atom at the 5-position of the isothiazolinone ring. This substitution has been shown to significantly increase the reactivity of the compound towards thiols. nih.govnih.gov This enhanced reactivity is believed to be a major contributor to the increased biocidal potency observed in 5-chloro-isothiazolinone derivatives when compared to their non-chlorinated counterparts. nih.govnih.gov

Kinetic studies have been conducted to quantify the effect of different substituents on the reactivity of isothiazolinones with glutathione (GSH), a key intracellular thiol. The rates of reaction for several isothiazolone biocides have been determined using stopped-flow spectroscopy, revealing a direct correlation between the rate of reaction with GSH and the compound's antimicrobial activity. nih.gov

The table below presents the second-order rate constants for the reaction of various isothiazolinone derivatives with glutathione at pH 7.0. This data clearly illustrates the impact of the substituent at the 5-position on the chemical reactivity of the isothiazolinone core.

CompoundSubstituent at 5-PositionRate Constant (k) with Glutathione (M⁻¹s⁻¹)
5-Chloro-N-methylisothiazol-3-one (CMIT)-ClHigh
N-methylisothiazol-3-one (MIT)-HModerate
Benzisothiazol-3-one (BIT)Benzo-fused ringLow

Note: The exact numerical values for the rate constants were not available in the public domain at the time of this writing. The relative reactivity is based on qualitative descriptions from the cited research. The study by Collier et al. (1990) provides a detailed kinetic analysis.

The significantly higher reactivity of the 5-chloro derivative (CMIT) compared to the unsubstituted (MIT) and benzo-fused (BIT) analogues underscores the profound influence of electron-withdrawing substituents on the electrophilicity of the isothiazolinone ring. nih.gov This enhanced reactivity translates to a more rapid inactivation of essential cellular thiols, leading to greater antimicrobial efficacy.

Furthermore, the reaction mechanism itself can be influenced by the substituents. For instance, in the case of 5-chloro-N-methylisothiazol-3-one, the initial reaction with a thiol leads to a ring-opened mercaptoacrylamide intermediate. This intermediate is capable of tautomerization to a highly reactive thio-acyl chloride, which provides an additional pathway for reaction with cellular nucleophiles, further contributing to the compound's potent biological activity. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Chloroisothiazol 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. For 4-Chloroisothiazol-3(2H)-one, with a simple structure consisting of two protons and three carbon atoms, NMR provides unambiguous data for structural confirmation.

Due to the limited availability of direct experimental spectra in published literature for this specific isomer, the following chemical shifts are predicted based on established principles of NMR spectroscopy and data from analogous structures.

¹H NMR Spectroscopy: The proton spectrum is expected to show two distinct signals. One signal corresponds to the proton attached to the nitrogen atom (N-H), which is typically broad and its chemical shift is highly dependent on solvent and concentration. The second signal is from the vinyl proton at the C5 position (C5-H).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display three signals, corresponding to the three carbon atoms in the heterocyclic ring: the carbonyl carbon (C3), the chlorine-substituted carbon (C4), and the proton-bearing carbon (C5).

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
N-H 8.0 - 9.5 - Broad signal, position is solvent-dependent.
C3 - 165 - 175 Carbonyl carbon (lactam), deshielded.
C4 - 120 - 130 sp² carbon attached to chlorine.

Note: Predicted values are for a typical deuterated solvent like DMSO-d₆ or CDCl₃.

Two-dimensional (2D) NMR experiments would be essential to confirm the structural assignments and connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would not be expected to show any cross-peaks for the main scaffold, as there are no vicinal protons (protons on adjacent carbons). This lack of correlation would support the isolated nature of the C5-H proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. A cross-peak would be expected between the signal for the C5 proton and the C5 carbon, confirming their direct attachment.

The N-H proton correlating to the C3 and C5 carbons.

The C5-H proton correlating to the C3 and C4 carbons.

These correlations would definitively piece together the isothiazole (B42339) ring structure and confirm the positions of the substituent and the proton.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula for this compound is C₃H₂ClNOS.

The high-resolution mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom, with two peaks at a mass-to-charge ratio (m/z) corresponding to the [M]⁺ and [M+2]⁺ ions in an approximate 3:1 intensity ratio, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Mass Spectrometry Data

Ion Calculated m/z (for ³⁵Cl) Predicted Relative Abundance Notes
[M]⁺ 134.96 High Molecular ion
[M+2]⁺ 136.96 ~33% of [M]⁺ Isotopic peak due to ³⁷Cl
[M-CO]⁺ 106.96 Moderate Loss of carbon monoxide
[M-Cl]⁺ 99.99 Moderate Loss of chlorine radical

A plausible fragmentation pathway upon electron ionization would involve initial cleavage of the weakest bonds. Common fragmentation patterns for isothiazolinones include the loss of carbon monoxide (CO) from the carbonyl group and the loss of the chlorine atom. Subsequent ring cleavage would lead to smaller, stable fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The key functional groups in this compound are the N-H bond, the C=O bond (in a lactam ring), the C=C double bond, and the C-Cl bond.

Predicted Characteristic IR Absorption Bands

Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹) Intensity
Amine N-H Stretch 3150 - 3300 Medium, Broad
Alkene C-H Stretch 3050 - 3150 Medium
Carbonyl (Lactam) C=O Stretch 1670 - 1700 Strong
Alkene C=C Stretch 1620 - 1650 Medium

The spectrum would be characterized by a strong, sharp absorption for the carbonyl group and a broader absorption in the high-frequency region for the N-H stretch.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound molecule contains an α,β-unsaturated lactam system, which acts as a chromophore. This system is expected to exhibit two primary electronic transitions: a lower-energy n→π* transition and a higher-energy π→π* transition.

π→π transition:* This is an allowed transition, expected to result in a strong absorption band, likely in the range of 220-250 nm.

n→π transition:* This is a formally forbidden transition involving the non-bonding electrons on the oxygen and nitrogen atoms. It would result in a weaker absorption band at a longer wavelength, typically above 300 nm.

The exact absorption maxima (λmax) and molar absorptivity (ε) would be influenced by the solvent polarity.

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of molecules. jocpr.com For this compound, these computational methods can provide valuable insights that complement experimental data. jocpr.comjocpr.com

Molecular Geometry: DFT calculations can determine the optimized, lowest-energy three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Spectroscopic Properties: Computational methods can predict various spectroscopic data. jocpr.com

NMR: Calculation of magnetic shielding tensors can yield predicted ¹H and ¹³C chemical shifts that can be compared with experimental values for assignment verification.

IR: Calculation of vibrational frequencies can generate a theoretical IR spectrum, helping to assign the bands observed in an experimental spectrum to specific molecular motions.

Electronic Structure and Reactivity: Quantum chemistry provides information on the distribution of electrons within the molecule. jocpr.com Calculation of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps can help predict the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack.

These theoretical predictions are invaluable, especially for less-studied compounds, as they provide a robust framework for interpreting experimental results and understanding the molecule's fundamental chemical behavior. jocpr.comjocpr.com

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically focus on calculating its molecular orbital energies, electron density distribution, and thermodynamic properties. These calculations help in understanding the molecule's reactivity, stability, and spectroscopic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

While specific DFT studies exclusively focused on this compound are not widely available in publicly accessible literature, general principles of DFT applied to similar heterocyclic compounds suggest that the chlorine atom and the isothiazole ring's heteroatoms would significantly influence the electronic landscape. The electronegative chlorine and nitrogen atoms would act as electron-withdrawing groups, affecting the electron density across the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)Description
HOMO Energy-X.XX eVEnergy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy-Y.YY eVEnergy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO GapZ.ZZ eVDifference between HOMO and LUMO energies, indicating chemical reactivity and stability.
Dipole MomentA.AA DebyeA measure of the overall polarity of the molecule, arising from the distribution of partial charges.
Total Energy-B.BB HartreesThe total electronic energy of the molecule in its ground state, indicating its thermodynamic stability.

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from DFT calculations. Actual values would require specific computational studies to be performed.

Molecular Mechanisms of Action and Biological Activity

Molecular Targets and Interaction Mechanisms of Isothiazolones

Isothiazolones are potent antimicrobial agents due to their reactivity with key biological molecules. Their mechanism of action is primarily centered on the disruption of proteins essential for microbial survival. These compounds can diffuse across the cell membranes of bacteria and the cell walls of fungi to reach their intracellular targets. nih.govresearchgate.net

The principal mechanism of action for isothiazolones is the inhibition of enzymes, particularly those containing thiol (sulfhydryl) groups at their active sites. wikipedia.orgatamanchemicals.com The isothiazolinone structure contains an electron-deficient sulfur atom in an N-S bond, making it highly reactive toward nucleophilic groups like the thiols found in the amino acid cysteine. nih.govresearchgate.net

The interaction proceeds through the following key steps:

Nucleophilic Attack : The thiol group of a cysteine residue within a protein attacks the electrophilic sulfur atom of the isothiazolinone ring. nih.govresearchgate.net

Ring Opening and Disulfide Formation : This attack leads to the opening of the five-membered heterocyclic ring and the formation of a mixed disulfide bond between the biocide and the protein. nih.govwikipedia.orgoup.com This covalent modification blocks the enzyme's active site, inhibiting its function. nih.gov

Formation of Reactive Intermediates : Further interaction with thiols can lead to the formation of a mercaptoacrylamide intermediate. nih.govoup.com For chlorinated isothiazolones like 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), this intermediate can tautomerize into a highly reactive thio-acyl chloride. oup.com This species is a potent electrophile that can irreversibly react not only with other thiols but also with amines and other nucleophiles, amplifying its disruptive effect within the cell. nih.govoup.com

The reactivity of isothiazolones, and thus their biocidal potency, is influenced by their chemical structure. The presence of a chlorine atom at the 5-position of the isothiazolinone ring, as in CMIT, significantly increases the compound's reactivity toward thiols compared to non-chlorinated analogues. nih.gov This enhanced reactivity directly correlates with greater antimicrobial activity. oup.com The rapid reaction with vital intracellular thiols, such as glutathione (B108866) (GSH), disrupts metabolic pathways involving dehydrogenase enzymes, leading to a swift cessation of cellular functions. researchgate.netoup.comsemanticscholar.org

Table 1: Molecular Interaction of Isothiazolones with Thiol-Containing Molecules

StepDescriptionKey Molecular Species InvolvedOutcome
1. Initial ReactionThe electrophilic sulfur atom of the isothiazolinone ring is attacked by a nucleophilic thiol group from a biological molecule.Isothiazolinone, Cysteine, Glutathione (GSH)Formation of a mixed disulfide bond. wikipedia.org
2. Ring OpeningThe initial reaction causes the heterocyclic ring of the isothiazolinone to open.Isothiazolinone-Thiol AdductFormation of a mercaptoacrylamide derivative. oup.com
3. Intermediate Formation (Chlorinated Isothiazolones)The mercaptoacrylamide can rearrange to form a highly reactive thio-acyl chloride.Mercaptoacrylamide, Thio-acyl chlorideGeneration of a potent electrophile capable of broad reactivity with cellular nucleophiles. nih.govoup.com
4. Enzyme InactivationThe covalent modification of thiol groups in the active sites of enzymes leads to their inactivation.Thiol-containing enzymes (e.g., dehydrogenases)Inhibition of critical metabolic pathways, such as respiration and energy production. researchgate.netsemanticscholar.org

While the primary biocidal mechanism of isothiazolones is the alkylation of protein thiols, some evidence suggests secondary effects involving nucleic acids. Studies on the effects of a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and methylisothiazolinone (MIT) have demonstrated the potential for these compounds to cause DNA damage in exposed organisms. mdpi.com The growth inhibition patterns induced by CMIT also suggest that the compound may interfere with the initiation of DNA replication, which would contribute to its antimicrobial activity. nih.gov This interaction is likely not a direct binding to the DNA helix in the manner of classic intercalating agents, but rather a consequence of the broad reactivity of isothiazolones and their intermediates, which could potentially damage DNA replication machinery or the nucleic acids themselves.

Modulation of Intracellular Signaling Pathways by Isothiazolone (B3347624) Derivatives

Beyond direct enzyme inhibition, isothiazolones can disrupt cellular function by modulating critical intracellular signaling pathways. This disruption often stems from the initial reaction with cellular thiols, which has cascading effects on cellular homeostasis.

Isothiazolones significantly impact cellular redox signaling by targeting key antioxidant molecules. nih.gov The reaction with glutathione (GSH), a primary intracellular thiol responsible for maintaining redox balance, leads to its depletion. researchgate.netnih.govresearchgate.net This alteration of the thiol redox status induces oxidative stress within the cell. nih.gov

Table 2: Impact of Isothiazolinone (OIT) on Cellular Redox Markers

ParameterEffect of Isothiazolinone ExposureUnderlying MechanismReference
Reduced Glutathione (GSH) LevelsSignificantly reducedDirect reaction of the isothiazolinone with the thiol group of GSH. nih.govresearchgate.net
Protein S-nitrosylationSignificantly alteredPerturbation of the thiol redox status and nitric oxide signaling. nih.govresearchgate.net
Mitochondrial FunctionReduced bioenergetic function and altered morphologyMitochondrial damage resulting from oxidative stress. nih.govresearchgate.net

Mechanistic Studies of Biocidal and Antifungal Efficacy

The molecular interactions of isothiazolones translate into potent and broad-spectrum biocidal and antifungal activity. The efficacy of these compounds is characterized by a rapid and multi-pronged attack on microbial cells.

The biocidal action of isothiazolones is a distinct two-step mechanism that ensures effective microbial control. researchgate.netsemanticscholar.org

Rapid Inhibition (Minutes): Upon entering the cell, isothiazolones quickly react with accessible thiols, leading to an immediate inhibition of critical physiological functions. researchgate.netsemanticscholar.org This includes a halt in growth, respiration (oxygen consumption), and the synthesis of ATP. researchgate.netsemanticscholar.org

Irreversible Damage and Cell Death (Hours): Following the initial metabolic inhibition, the continued and widespread damage, including the destruction of protein thiols and the generation of free radicals, leads to irreversible cellular damage and ultimately results in a loss of viability and cell death. researchgate.netsemanticscholar.org

This mechanism is effective against a wide variety of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi. wikipedia.orgnih.govresearchgate.net An important finding from environmental studies is that the inhibitory effects of isothiazolones on microbial communities can persist long after the chemical itself has degraded. au.dk This "legacy effect" suggests that the damage to microbial enzymes and cellular systems is not easily repaired, leading to a retarded recovery of microbial functions, particularly for fungi. au.dk

Table 3: Summary of Biocidal and Antifungal Mechanisms of Isothiazolones

Phase of ActionTimescaleCellular EventsOutcome
Step 1: Rapid Inhibition MinutesInhibition of dehydrogenase enzymes. semanticscholar.org Disruption of respiration and ATP synthesis. researchgate.netCessation of microbial growth and metabolism. researchgate.netsemanticscholar.org
Step 2: Irreversible Damage HoursWidespread destruction of protein thiols. semanticscholar.org Production of free radicals. semanticscholar.org Potential interference with DNA replication. nih.govLoss of cell viability and cell death. researchgate.netsemanticscholar.org

Specific Enzyme Inhibition (e.g., Ergosterol Biosynthesis Enzymes, Carbonic Anhydrases)

While the broad mechanism of action involves the non-specific targeting of thiol-containing enzymes, research has indicated more specific interactions, particularly in fungi.

Ergosterol Biosynthesis Enzymes: The antifungal activity of isothiazolinones, including 4-Chloroisothiazol-3(2H)-one, has been associated with the inhibition of an enzyme responsible for the synthesis of ergosterol. tandfonline.com Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and is critical for maintaining membrane integrity, fluidity, and function. By inhibiting a key enzyme in the ergosterol biosynthesis pathway, the compound disrupts the fungal cell membrane, leading to destabilization and ultimately, cell death. tandfonline.comnih.gov This mode of action also hinders the development of fungal spores, thereby limiting the propagation of infection. tandfonline.com

Carbonic Anhydrases: In contrast to the known effects on ergosterol biosynthesis, current scientific literature does not establish the inhibition of carbonic anhydrases as a mechanism of action for this compound. Studies on carbonic anhydrase inhibitors have primarily focused on other classes of compounds, such as sulfonamides. nih.govnih.gov

Investigation of Microbial Resistance Mechanisms and Adaptations

Despite the potent, broad-spectrum activity of this compound, microorganisms have demonstrated the ability to develop resistance and adapt to its presence. These mechanisms are varied and often depend on the microbial species and environmental conditions.

One key factor is the development of community tolerance, particularly in response to persistent exposure to isothiazolinones. lu.seresearchgate.net Studies have shown that while the biocide may dissipate from the environment, its inhibitory effects can persist, leading to a selection pressure that favors more tolerant strains within a microbial community. lu.seresearchgate.net

The most significant factor contributing to microbial resistance is the formation of biofilms. researchgate.netmdpi.com Biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance matrix, which acts as a protective barrier. Bacteria within a biofilm can be up to 500 times more resistant to antimicrobial agents compared to their free-floating, planktonic counterparts. researchgate.net This heightened resistance is attributed to several factors, including the physical barrier of the matrix limiting biocide penetration, altered physiological states of the microbes within the biofilm, and the close proximity of cells facilitating the transfer of resistance genes. mdpi.com

Specific microbial characteristics can also influence susceptibility. For instance, bacteria possessing flagella and greater locomotive behavior, which can aid in the initial stages of biofilm formation, have shown a weaker response to this compound. nih.gov Research has also demonstrated that continuous exposure in environments like activated sludge can lead to the dominance of biocide-resistant bacteria. researchgate.net

Below are interactive tables summarizing research findings on microbial resistance to this compound.

Table 1: Microbial Susceptibility to this compound (CMIT)

Microorganism Gram Type Finding Reference
Escherichia coli K-12 Gram-Negative Minimum Inhibitory Concentration (MIC) was 1.6 mg/L. researchgate.net
Lysinibacillus sphaericus Gram-Positive Showed a larger zone of inhibition at 20 mg/L compared to Gram-negative bacteria, suggesting higher initial susceptibility. nih.gov
Acinetobacter lwoffii Gram-Negative Exhibited a smaller initial zone of inhibition compared to L. sphaericus, but the inhibitory effect surpassed it at higher concentrations. nih.gov

Table 2: Investigated Mechanisms of Microbial Resistance to this compound

Resistance Mechanism Description Associated Microorganisms/Conditions Reference
Biofilm Formation Microbes encased in a protective matrix significantly reduce biocide penetration and effectiveness. Cells within biofilms are profoundly more resistant than planktonic cells. General (Bacteria and Fungi) researchgate.netmdpi.com
Community Tolerance Prolonged exposure to the biocide, even after its dissipation, can lead to the selection and growth of more tolerant microbial communities. Soil Bacteria lu.seresearchgate.net
Efflux Pumps Some fungi express efflux pumps, which can actively transport biocides out of the cell, reducing the intracellular concentration and its toxic effects. Trichosporon asahii mdpi.com

| Physical/Behavioral Traits | Characteristics such as motility (via flagella) can facilitate quicker biofilm formation, leading to reduced susceptibility to the biocide. | Salmonella salmoneum | nih.gov |

Environmental Fate and Transformation Studies of 4 Chloroisothiazol 3 2h One

Biodegradation Pathways and Kinetics

Isothiazolinones, including 4-Chloroisothiazol-3(2H)-one (also known as 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) or CMI), are generally considered to be readily biodegradable in the environment. austinpublishinggroup.com The biodegradation process involves the breakdown of the compound by microorganisms, leading to its eventual mineralization.

Microbial Degradation Processes in Aquatic and Terrestrial Environments

In both aquatic and terrestrial environments, the microbial degradation of this compound follows a sequential pathway. The initial step often involves the cleavage of the isothiazolinone ring structure. nih.gov This is followed by the loss of the chlorine and sulfur atoms. austinpublishinggroup.com

Subsequent oxidation of the resulting molecule leads to the formation of N-methyl-crylic-acetone. austinpublishinggroup.com This intermediate is further broken down into smaller organic acids, such as acetic acid and formic acid. austinpublishinggroup.com Ultimately, these organic acids can be mineralized to carbon dioxide. austinpublishinggroup.com Fungal species have also been shown to degrade isothiazolinones, producing similar short-chain organic acids as metabolites. austinpublishinggroup.com

Studies on readily biodegradable substances suggest that their median half-life in freshwater environments can be as low as 1.95 days, with specific median values for different chemicals ranging from 0.9 to 11.4 days. ecetoc.org

Abiotic Transformation in Environmental Compartments

Abiotic transformation processes, which are not mediated by microorganisms, also play a significant role in the environmental degradation of this compound. These processes are primarily driven by chemical reactions such as hydrolysis and photodegradation.

Hydrolysis Under Varying Environmental pH Conditions

The stability of this compound is influenced by the pH of the surrounding environment. Hydrolysis, the reaction with water, is a key abiotic degradation pathway. Studies have shown that this compound undergoes slight degradation via hydrolysis at a pH of 9. nih.govresearchgate.net In contrast, it is more stable under neutral and acidic conditions, with no significant degradation observed at pH 4 and 7. nih.govresearchgate.net The rate of hydrolysis can be influenced by the presence of other substances; for instance, iron has been shown to promote the degradation of CMI, while phosphate (B84403) can inhibit this process. nih.gov

Photodegradation and Photo-induced Reactions

Sunlight can also induce the degradation of this compound through photodegradation. This process involves the absorption of light energy, which leads to the breakdown of the molecule. Photolysis tests have indicated that this compound can slightly degrade at pH 4 when exposed to light. nih.govresearchgate.net The photodegradation of other isothiazolinones, such as octylisothiazolinone (OIT), is initiated by the cleavage of the N-S bond in the ring structure, leading to a stepwise degradation and the formation of various N-octyl amides and eventually octylamine. nih.gov

Adsorption and Desorption Behavior in Environmental Matrices (e.g., Soil, Sediment, Clays)

The mobility and bioavailability of this compound in the environment are heavily influenced by its interaction with solid matrices like soil, sediment, and clays. Adsorption, the process of a substance binding to a solid surface, and desorption, its release from the surface, are critical in determining its environmental distribution.

While specific adsorption data for this compound is limited, studies on analogous compounds provide valuable insights. For instance, a batch equilibrium study on R613636, a transformation product of chlorothalonil, in various soils demonstrated its adsorption and desorption characteristics. The Freundlich adsorption coefficient (Kf) values ranged from 2.3 to 8.1 L/kg, indicating moderate adsorption to the tested soils. regulations.gov The organic carbon-normalized adsorption coefficient (Koc) values, which account for the influence of soil organic carbon, ranged from 130 to 325 L/kg. regulations.gov

The desorption coefficients (Kf-des) were similar to the adsorption coefficients, suggesting that the sorption process is largely reversible. regulations.gov The percentage of the compound that was adsorbed ranged from 18.1% to 66.4%, while the percentage desorbed (as a percentage of the adsorbed amount) ranged from 21.9% to 79.6%. regulations.gov These findings suggest that the compound is not strongly bound to the soil particles and has the potential for some mobility.

Interactive Data Table: Freundlich Adsorption and Desorption Coefficients for R613636 in Various Soils

Soil TypeKf (L/kg)1/nKoc (L/kg)Kf-des (L/kg)1/ndes
US Soil 12.30.951301.71.02
US Soil 23.10.922102.50.98
EU Soil 14.50.982503.81.01
EU Soil 28.10.913258.30.95
EU Soil 34.60.962904.10.99

Note: Data is for R613636, a transformation product of chlorothalonil, and is presented as an example of isothiazolinone-related compound behavior. regulations.gov

Environmental Transport and Distribution Modeling

Environmental models are valuable tools for predicting the movement and distribution of chemicals like this compound in the environment. cdc.govmdpi.com These models integrate data on a chemical's properties, such as its degradation rates and adsorption coefficients, with environmental parameters to simulate its fate and transport. cdc.gov

For instance, the Probabilistic Aggregated Consumer Exposure Model-Kinetic, Dermal (PACEM-KD) has been used to estimate the dermal exposure of individuals to various isothiazolinones, including this compound, from the use of household and personal care products. nih.gov This type of modeling can help to understand the potential for human exposure through different pathways.

The transport of this compound in the aquatic environment is a significant concern, as it can be released from various products into wastewater and subsequently enter rivers and other water bodies. nih.govnih.gov Studies have detected CMI in wastewater treatment plant influents and effluents, as well as in upstream and downstream river water, highlighting its potential for environmental distribution. nih.govnih.gov The use of fate and transport models can help to predict the concentrations of such compounds in different environmental compartments and assess the potential risks to aquatic organisms. mdpi.com

Identification and Characterization of Environmental Metabolites

The environmental degradation of this compound, a chlorinated isothiazolinone biocide, is a critical area of study for understanding its ecological impact. Transformation processes such as hydrolysis, photolysis, and biodegradation lead to the formation of various metabolites, which may exhibit different physicochemical properties and toxicological profiles compared to the parent compound. Research in this area has focused on identifying these transformation products in different environmental matrices to build a comprehensive picture of the biocide's environmental fate.

Studies on related isothiazolinone compounds, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), provide insights into the potential degradation pathways of this compound. The degradation of these compounds often commences with the cleavage of the isothiazolinone ring structure. For chlorinated isothiazolinones, a key initial step can be the release of the chlorine atom. austinpublishinggroup.com

The transformation of this compound can be influenced by various environmental factors, including pH, sunlight, and the presence of microorganisms. While specific, detailed studies on the full range of environmental metabolites of this compound are not extensively documented in publicly available literature, the degradation pathways of analogous compounds suggest that the process involves a series of reactions. These can include the opening of the heterocyclic ring, followed by further degradation into smaller, less complex molecules.

For instance, the electrochemical oxidation of similar isothiazolinones has been shown to proceed through the release of chlorine, cleavage of the isothiazolinone ring, and subsequent loss of the sulfur atom. austinpublishinggroup.com This leads to the formation of various organic acids and other smaller molecules. austinpublishinggroup.com It is plausible that similar mechanisms govern the environmental degradation of this compound.

Further research is necessary to fully elucidate the specific environmental metabolites of this compound and to characterize their persistence, mobility, and potential for bioaccumulation in various environmental compartments. Such studies would involve sophisticated analytical techniques to detect and quantify the transient and stable degradation products formed under different environmental conditions.

Analytical Methodologies for Detection and Quantification of 4 Chloroisothiazol 3 2h One

Chromatographic Techniques for Separation

Chromatography is the cornerstone for the analysis of isothiazolinones, providing the necessary separation from complex sample matrix components. High-performance liquid chromatography is the most prevalent technique, while gas chromatography is used less frequently.

High-Performance Liquid Chromatography (HPLC) is the most common and widely used technique for the determination of 4-Chloroisothiazol-3(2H)-one and other isothiazolinones. researchgate.netkuleuven.be Its popularity stems from its applicability to non-volatile and thermally sensitive compounds. Various HPLC methods have been developed, typically employing reverse-phase columns, such as C18, for separation. nih.gov

The mobile phase commonly consists of a gradient mixture of water with an organic solvent like methanol or acetonitrile. nih.govtandfonline.comresearchgate.net Detection is often achieved using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at specific wavelengths. For instance, the maximum absorption detection wavelength for 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI) is 275 nm. researchgate.net HPLC-DAD methods have been validated for analyzing isothiazolinones in diverse matrices, including personal care products and water-borne adhesives. nih.govvienkiemnghiem.gov.vn

Table 1: Examples of HPLC Conditions for this compound Analysis
ColumnMobile PhaseDetectionMatrixReference
C18Methanol-Water (gradient)DADWater-borne Adhesives nih.gov
Gemini NX C18Acetonitrile-Water (gradient)DADPersonal Care Products researchgate.net
Agilent ZORBAX SB-C18Acetonitrile-Water (gradient)DADLiquid Detergents researchgate.net
Hypersil Gold C18Water-Acetonitrile (gradient)DAD (270 nm)Washing-up Liquid kuleuven.be

Gas Chromatography (GC) is a much less commonly used technique for the analysis of this compound. researchgate.net This is primarily because isothiazolinones are generally not volatile enough for direct GC analysis, and derivatization is often required to increase their volatility. vienkiemnghiem.gov.vn However, when coupled with mass spectrometry (GC-MS), it can be a powerful tool for identification and quantification. Methods have been developed for analyzing isothiazolinones in environmental waters and adhesives using GC-MS, often involving a derivatization step. tandfonline.comscilit.com For example, a study on liquid aerosols used a TD-GC-MS system where the oven temperature was programmed to ramp from 60°C to 280°C for the analysis of CMI and MIT. mdpi.com

Mass Spectrometry Hyphenated Techniques (e.g., HPLC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful analytical approach, offering high sensitivity and selectivity, which is essential for trace-level analysis in complex matrices. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a superior technique for its ability to provide structural information and reduce matrix interferences. nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, is also frequently coupled with MS/MS for even faster and more efficient separations. tandfonline.comnih.gov These methods typically use an electrospray ionization (ESI) source, operating in positive ion mode. tandfonline.com Quantification is performed using multiple-reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. nih.govmdpi.com

GC-MS is also utilized, though less commonly. It provides excellent separation efficiency and identification capabilities but may require a derivatization step for the thermally labile isothiazolinones. vienkiemnghiem.gov.vnresearchgate.net

The development of a robust analytical method requires careful optimization of all parameters, from sample preparation to final detection. For LC-MS/MS methods, this includes selecting the appropriate mobile phase (e.g., methanol-water or methanol-0.1% formic acid), optimizing the gradient elution program to achieve baseline separation, and fine-tuning MS parameters. tandfonline.comnih.gov

Method validation is a critical step to ensure the analytical procedure is suitable for its intended purpose. vienkiemnghiem.gov.vn Validation is typically performed according to international guidelines, such as ISO/IEC 17025, and involves assessing several key parameters. nih.gov

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated by analyzing a series of standard solutions over a defined concentration range. Correlation coefficients (R²) greater than 0.99 are generally required. nih.govnih.gov

Accuracy : The closeness of the test results to the true value. It is often determined through recovery studies by spiking blank matrix samples with known amounts of the analyte. Recoveries are typically expected to be within a range of 80-120%. nih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should generally be less than 15-20%. nih.govnih.gov

Specificity/Selectivity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Matrix Effects : In complex samples like cosmetics or detergents, co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. These effects must be evaluated and mitigated, often by using matrix-matched calibration standards. nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for determining whether a method is sensitive enough for a specific application, such as regulatory compliance monitoring. They are typically established based on the signal-to-noise ratio (S/N), with an S/N of 3 commonly used for LOD and 10 for LOQ. nih.gov The LODs and LOQs for this compound vary significantly depending on the analytical technique and the sample matrix.

Table 2: Reported LOD and LOQ for this compound (CMI/CMIT) in Various Matrices
TechniqueMatrixLODLOQReference
UPLC-MS/MSConsumer Products0.54 µg/L- nih.gov
HPLC-MS/MSWater-based Adhesives0.01 mg/L0.02 mg/L nih.gov
HPLC-DADWater-borne Adhesives0.43 - 1.14 mg/kg1.44 - 3.81 mg/kg nih.gov
HPLC-MS/MSCosmetics0.0002 - 0.002 mg/L- nih.gov
HPLC-DADPersonal Care Products0.083 - 0.304 mg/kg0.276 - 1.015 mg/kg researchgate.net

Sample Preparation and Extraction Methods from Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis, as it aims to isolate the target analyte from the interfering matrix components. organomation.com The choice of extraction method depends heavily on the physical and chemical properties of the sample matrix.

For liquid samples such as washing-up liquids or water, a simple dilution with an appropriate solvent (e.g., ultrapure water) followed by filtration may be sufficient before injection into the HPLC system. kuleuven.be

For more complex or solid matrices, more rigorous extraction techniques are required. Ultrasonic extraction is a widely used method for various samples, including adhesives, personal care products, and textiles. researchgate.netnih.govvienkiemnghiem.gov.vn In this method, the sample is immersed in a suitable extraction solvent (commonly methanol or a methanol-water mixture) and subjected to high-frequency sound waves, which facilitates the transfer of the analyte from the sample into the solvent. nih.govresearchgate.net

Other established techniques include:

Solid-Phase Extraction (SPE) : Used for cleanup and concentration of analytes from liquid samples.

Liquid-Liquid Extraction (LLE) : Involves partitioning the analyte between two immiscible liquid phases. semanticscholar.org

Matrix Solid-Phase Dispersion (MSPD) : A newer technique that has been successfully applied to cosmetics and household products. It involves blending the sample with a solid support (dispersive phase) and then eluting the analytes with a small volume of solvent. researchgate.net

The optimization of extraction parameters, such as the choice of solvent, extraction time, temperature, and solid-to-liquid ratio, is essential to achieve high and reproducible recovery of this compound. researchgate.netnih.gov

Emerging Analytical Approaches for Isothiazolone (B3347624) Analysis in Complex Systems

The ongoing need for rapid, sensitive, and field-deployable analytical methods for detecting isothiazolinones, including this compound, in intricate matrices has spurred the development of novel analytical strategies. These emerging approaches often move beyond traditional chromatographic techniques, offering advantages in terms of speed, portability, and reduced sample preparation. Key advancements are being made in the fields of electrochemical sensors, optical sensing techniques like Surface-Enhanced Raman Spectroscopy (SERS), ambient ionization mass spectrometry, and liquid crystal-based sensing systems.

Electrochemical Sensors and Biosensors

Electrochemical sensors are gaining prominence for isothiazolinone detection due to their inherent sensitivity, potential for miniaturization, and cost-effectiveness. These devices work by measuring changes in electrical signals (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface.

Recent research has focused on the use of advanced materials to enhance the performance of these sensors. For instance, boron-doped diamond electrodes have been utilized for the voltammetric determination of methylisothiazolinone (MIT), a related isothiazolinone. This method is based on the diffusion-controlled anodic oxidation of MIT and offers a viable alternative to chromatographic methods, particularly for household products, without requiring extensive separation steps.

Furthermore, the integration of nanomaterials like carbon nanotubes, graphene, and metal nanoparticles into sensor design is a significant area of development. These materials offer a high surface-area-to-volume ratio and excellent electrical conductivity, which can amplify the electrochemical signal and improve detection limits. While specific applications to this compound are still emerging, the principles demonstrated with other isothiazolinones are readily adaptable. The performance of these sensors is often evaluated by their ability to detect low concentrations of the analyte in real-world samples, with recoveries in the range of 84.2% to 124.8% being reported for some electrochemical sensors in environmental water samples.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopy technique that allows for the highly sensitive detection of analytes. SERS overcomes the limitations of conventional Raman spectroscopy by amplifying the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. This enhancement can be as high as 10¹⁴, enabling the detection of trace amounts of a substance. mdpi.com

Recent studies have demonstrated the utility of SERS for the detection of this compound (referred to as CMIT in some studies). One approach involved the development of 3D printed SERS-active thin-film substrates. These substrates were capable of detecting CMIT down to 10 ppm in simulated lake water samples. nih.gov The limit of detection was calculated to be 5.52 ppm, which is comparable to some chromatography-based methods and within the regulatory limits for safe exposure. nih.govacs.org Another study utilizing silver nanocube-assisted SERS reported even lower limits of detection for other isothiazolinones like MIT (10⁻¹⁰ M) and OIT (10⁻¹¹ M), indicating the high potential of this technique for ultra-sensitive analysis. researchgate.net

Ambient Ionization Mass Spectrometry (AIMS)

Ambient Ionization Mass Spectrometry (AIMS) represents a significant leap forward in the rapid analysis of complex samples with minimal to no preparation. nih.gov Techniques such as Paper Spray Mass Spectrometry (PS-MS) and Desorption Electrospray Ionization (DESI-MS) allow for the direct ionization of analytes from their native environment, followed by mass spectrometric detection. researchgate.netnih.gov

AIMS is particularly well-suited for the analysis of consumer products like cosmetics, where isothiazolinones are commonly used as preservatives. For example, paper spray ionization has been successfully used with miniature mass spectrometers for the direct analysis of various substances in powders and lipsticks. acs.org Similarly, extraction spray ionization can be applied to lotions and creams. acs.org These methods offer the potential for high-throughput screening and on-site analysis, drastically reducing the time from sample collection to results. While specific quantitative studies on this compound using AIMS are still emerging, the successful application to a wide range of analytes in similar matrices underscores its potential for isothiazolinone analysis.

Liquid Crystal-Based Sensors

A novel and promising approach for the detection of small molecules involves the use of liquid crystal (LC)-based sensors. These sensors leverage the ability of analytes to disrupt the ordered orientation of liquid crystal molecules at an interface, leading to a detectable optical signal. nih.govresearchgate.netnih.govdntb.gov.uanih.gov This change in orientation can be easily visualized as a shift from a dark to a bright image when viewed through a polarized optical microscope. nih.govdntb.gov.ua

The principle of LC-based sensing has been applied to detect a variety of analytes, including formaldehyde and the insecticide malathion, with very low limits of detection. researchgate.netnih.gov For instance, an LC-based aptasensor for malathion achieved a limit of detection of 2.5 pM. nih.gov The development of LC-based sensors for this compound would offer a simple, cost-effective, and label-free detection method. The versatility of these platforms, which can be tailored by modifying the sensor surface with specific recognition elements, makes them a highly adaptable tool for future analytical challenges. google.com

Interactive Data Table: Performance of Emerging Analytical Methods for Isothiazolinones

Analytical TechniqueAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
UPLC-MS/MSCMIPaper for food packaging0.010 mg/kg->81.3
HPLC-MS/MSCMIWater-based adhesive--81.5 - 107.3
SERSCMISimulated lake water5.52 ppm10 ppm-
VoltammetryMITHousehold products0.24 mg/L--
SERSMITGlass surface10⁻¹⁰ M--
LC-based AptasensorMalathion**Tap water and soil2.5 pM--

*Data for a closely related isothiazolinone (Methylisothiazolinone - MIT) is provided as a reference for the technique's capability. **Data for a different small molecule (Malathion) is provided to illustrate the potential sensitivity of the technique.

Advanced Applications and Materials Science Incorporating 4 Chloroisothiazol 3 2h One

Biocidal Applications and Formulation Science

5-Chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) is a heterocyclic organic compound widely recognized for its potent antimicrobial properties. atamanchemicals.comwikipedia.org It is a principal active ingredient in many commercial biocidal formulations, valued for its efficacy against a broad spectrum of microorganisms. nih.govchemicalbook.com

Preservative Efficacy in Industrial and Consumer Products (General Principles)

CMIT functions as a powerful biocide and preservative, effective against gram-positive and gram-negative bacteria, yeast, and fungi. wikipedia.org Its primary mechanism of action involves the rapid inhibition of microbial growth, which leads to cell death. atamanchemicals.com The active sulfur moiety in the isothiazolinone ring is capable of oxidizing thiol-containing residues (such as in enzymes and proteins like glutathione) within microbial cells. wikipedia.orgrsc.org This disrupts essential cellular processes and metabolic pathways, ultimately terminating the microorganism's viability.

Due to its broad-spectrum efficacy, CMIT is a component in preservatives used across a vast range of industrial and consumer water-based products to prevent spoilage and contamination. nih.govwikipedia.org It is frequently used in a 3:1 mixture with 2-methyl-4-isothiazolin-3-one (B36803) (MIT), a formulation known commercially as Kathon™. nih.govwikipedia.org This combination provides synergistic antimicrobial effects. atamanchemicals.com Applications include water treatment, paints and coatings, adhesives, detergents, metalworking fluids, and paper manufacturing. wikipedia.orgchemicalbook.comdataintelo.com

Development of Controlled Release Systems from Carrier Materials

Encapsulation is a leading strategy, where the biocide is housed within a carrier material. Polymeric micro- and nanocarriers are a promising approach, acting as a barrier to diffusion and enabling a more permanent release. nih.gov Research has also focused on using porous inorganic materials as hosts. For instance, mesoporous silica (B1680970) materials like SBA-15 and mesocellular siliceous foam (MCF) have been investigated to encapsulate CMIT/MIT mixtures. These frameworks can successfully contain the biocide, with the release rate being dependent on the matrix's pore structure and the pH of the surrounding medium. mdpi.com Encapsulation within these silica hosts has been shown to retard the thermal decomposition of CMIT and allow for a long-lasting release, even under alkaline conditions where the free compound would typically hydrolyze. mdpi.com

Potential in Anti-fouling Technologies and Surface Chemistry

Biofouling—the accumulation of microorganisms, plants, algae, or small animals on wet surfaces—is a major concern for maritime industries. nih.gov Isothiazolinones are a class of biocides used in anti-fouling coatings to combat this phenomenon. mdpi.com Specifically, derivatives like 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) are widely used as the active ingredient in commercial antifouling agents due to their effectiveness against a broad array of marine fouling organisms. nih.govlanxess.com

However, the efficacy of isothiazolinones in anti-fouling paints is not always predictable from their general biocidal activity. google.com Research from a 1978 patent investigating various 3-isothiazolones for marine applications reported that a relatively narrow group of these compounds was effective. google.com Notably, in that study, 5-chloro-2-methyl-3-isothiazolone was tested and found to be ineffective as an anti-foulant in salt water marine environments. google.com This highlights that specific structural attributes are necessary for efficacy against marine organisms and that performance in other biocidal applications does not guarantee anti-fouling capabilities. More recent innovations have included incorporating isothiazolones like DCOIT into non-toxic carriers such as shellac for application on aquaculture apparatus and shellfish to inhibit fouling. google.com

Role as a Chemical Building Block in Advanced Organic Synthesis

Beyond its direct use as a biocide, the isothiazolin-3-one core structure serves as a reactive intermediate for the synthesis of various organic substances, including potential pharmaceuticals and agrochemicals. nih.gov The isothiazolinone ring contains several reactive sites that make it a versatile synthon, or building block, for more complex molecules.

The synthesis of the isothiazolinone ring itself has been the subject of extensive research, with numerous protocols developed since the late 19th century. nih.gov These methods often involve the cyclization of thioacrylamides or 3,3′-dithiopropionamides. nih.gov More recent synthetic approaches have focused on innovative methods such as the iron-catalyzed multicomponent annulation of cyclopropenones, anilines, and elemental sulfur to create the isothiazolone (B3347624) core. researchgate.net

The modification of the core structure is an active area of research. For example, the thiazolone ring has been used as a starting point in Knoevenagel condensations to create 5-arylidene derivatives. nih.gov In one study, novel thiazolone-based compounds containing a pyrazoline moiety were synthesized and evaluated for anticancer activity, demonstrating the utility of the thiazolone framework in medicinal chemistry. nih.gov The chemical reactivity of the CMIT molecule allows for further functionalization, opening pathways to new compounds with unique biological or material properties.

Integration into Novel Materials and Coatings for Enhanced Performance

The incorporation of CMIT into new materials and coatings is a key strategy for imparting antimicrobial functionality and enhancing material durability. This integration aims to create surfaces that actively resist microbial colonization, thereby preventing biodeterioration, staining, and odor.

A primary method of integration is the addition of CMIT, often in its encapsulated form, into liquid formulations like paints, coatings, and polymer emulsions. dataintelo.commdpi.com Encapsulation, as discussed in section 9.1.2, is crucial for performance, as it provides a sustained release of the biocide to the surface of the coating over its service life. This prevents the premature loss of the active ingredient and ensures long-term protection. cognitivemarketresearch.com

Beyond conventional coatings, CMIT has been investigated for specialized applications. One study explored its use as a biocide in aircraft fuel systems, a unique environment where microbial growth can lead to significant operational problems. rsc.org The research found that CMIT was effective against the target microbes and also acted as a cathodic corrosion inhibitor for aluminum alloys used in these systems. rsc.org This dual functionality—biocidal action and corrosion inhibition—demonstrates how integrating CMIT into a system can provide multiple performance enhancements.

Future Research Directions in Applied Chemistry and Innovation

The future of CMIT and other isothiazolinone biocides is being shaped by regulatory pressures and a growing demand for more sustainable and high-performance solutions. cognitivemarketresearch.com A primary driver for innovation is the need to develop formulations that comply with stringent environmental and health regulations, such as the EU's Biocidal Products Regulation (BPR). cognitivemarketresearch.com

Key areas for future research and development include:

Advanced Delivery Systems: There is a significant trend towards improving microencapsulation and controlled-release technologies. cognitivemarketresearch.com Future systems may involve stimuli-responsive carriers that release the biocide only when specific conditions (e.g., presence of moisture, change in pH) are met, leading to "smarter" and more efficient material protection. Further research into this field is seen as highly encouraging. mdpi.com

Synergistic Formulations: Research into combining CMIT with other biocides or performance-enhancing additives continues to be important. The goal is to create synergistic blends that broaden the spectrum of activity, reduce the required concentration of any single biocide, and combat potential microbial resistance.

Green Chemistry and Sustainability: Developing more environmentally benign synthesis routes for isothiazolinones is an ongoing objective. nih.gov Furthermore, creating formulations that are readily biodegradable after their service life while maintaining stability during use is a critical challenge.

New Applications: Exploring the integration of CMIT into novel materials, such as composites, textiles, and plastics, will expand its utility. Research into its function in specialized environments, like the aircraft fuel systems study, points to untapped potential in various high-technology sectors. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.